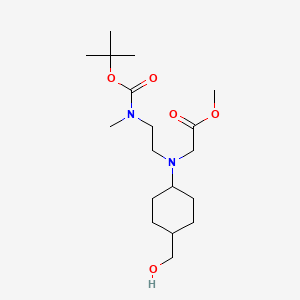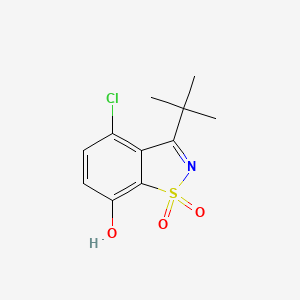![molecular formula C13H19NO3 B13368143 2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide](/img/structure/B13368143.png)
2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide is a chemical compound with a complex structure that includes hydroxyl, amide, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-amino-2-methyl-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Similar in having hydroxyl and ester groups but differs in the length of the carbon chain and overall structure.
Kojic acid: Contains a hydroxymethyl group and is known for its use in cosmetics for skin whitening.
Uniqueness
2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(2R)-2-hydroxy-N-(1-hydroxy-3-methylbutan-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C13H19NO3/c1-9(2)11(8-15)14-13(17)12(16)10-6-4-3-5-7-10/h3-7,9,11-12,15-16H,8H2,1-2H3,(H,14,17)/t11?,12-/m1/s1 |
InChI Key |
IWFPHCBWYQTOKG-PIJUOVFKSA-N |
Isomeric SMILES |
CC(C)C(CO)NC(=O)[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)C(CO)NC(=O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368081.png)

![Methyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B13368086.png)


![3-[(Methylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368118.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13368129.png)

![1-Methyl-2-[2-(1,4,5,6-tetrahydro-2-pyrimidinyl)carbohydrazonoyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B13368140.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol](/img/structure/B13368153.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B13368156.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13368159.png)
